1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione

anticonvulsant screening CNS pharmacology structure-activity relationship

This N-allyl substituted methyprylon analog (CAS 106463-20-1) is a non-negotiable reference standard for Structure-Activity Relationship (SAR) studies. Unlike generic piperidinediones, its specific N-allyl modification dictates its unique CNS pharmacological profile and anticonvulsant potency, as validated by foundational 1986 Yamamoto et al. research. Substituting with a non-N-allyl derivative will introduce uncontrolled pharmacological variables, compromising experimental reproducibility. Its predicted LogP of 2.19 also makes it an ideal high-lipophilicity probe for reverse-phase HPLC/LC-MS method development. Procure only high-purity, CAS-verified batches to ensure analytical integrity and valid SAR conclusions.

Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
CAS No. 106463-20-1
Cat. No. B008838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione
CAS106463-20-1
SynonymsN-allylmethyprylon
Molecular FormulaC13H21NO2
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCCC1(C(=O)C(CN(C1=O)CC=C)C)CC
InChIInChI=1S/C13H21NO2/c1-5-8-14-9-10(4)11(15)13(6-2,7-3)12(14)16/h5,10H,1,6-9H2,2-4H3
InChIKeySHTUEFWBMJJSIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione (CAS 106463-20-1) as a Methyprylon Analog


1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione, also known by the synonym N-allylmethyprylon (AMP), is a synthetic piperidinedione derivative (C13H21NO2, MW 223.31 g/mol) . It is structurally classified as an N-allyl substituted analog of the sedative-hypnotic drug methyprylon, a distinction that directs its primary research application in comparative CNS pharmacology [1]. Its unique molecular identity, defined by the N-allyl modification on the 2,4-piperidinedione core, distinguishes it from other methyprylon analogs and necessitates precise sourcing for structure-activity relationship (SAR) studies.

The Risk of Substituting 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione with a General Piperidinedione


A procurement strategy that treats generic piperidinediones as interchangeable would be invalid for this compound. Its specific N-allyl substitution pattern is the critical determinant of its biological activity profile, directly influencing its pharmacological potency relative to other analogs. The foundational 1986 study by Yamamoto et al. demonstrated that minor structural modifications, such as N-allyl versus N-methyl substitution, result in significantly different central nervous system (CNS) effects, including a rank-order potency in anticonvulsant assays [1]. Substituting this compound with a non-N-allyl piperidinedione or a differently substituted derivative would introduce an unknown pharmacological variable, compromising experimental reproducibility and invalidating SAR conclusions. Therefore, verifying the exact CAS number and structural integrity of 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione is a non-negotiable requirement for valid research.

Quantitative Differentiation Evidence for 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione (N-allylmethyprylon)


Superior Anticonvulsant Potency Against PTZ-Induced Seizures Compared to Other N-Allyl Analogs

N-allylmethyprylon (AMP) demonstrated a superior rank-order anticonvulsant potency against pentylenetetrazol (PTZ)-induced seizures in mice, outperforming directly tested N-allyl analogs including N-allylhexobarbital (AHB) and N-allyl,N'-methyl derivatives of barbital (B), phenobarbital (PheB), and pentobarbital (PB) [1]. The study explicitly identified AMP as the most potent protective agent among this comparator set. While specific ED50 values were not located in the available abstract, the qualitative rank-order conclusion provides a crucial scientific selection criterion, prioritizing this compound over the less potent analogs for research focused on anticonvulsant mechanisms. [Explicit note: The quantitative comparative data (numerical ED50 values) for all listed compounds could not be retrieved during this analysis; the differentiation is based on the peer-reviewed conclusion of rank-order potency.]

anticonvulsant screening CNS pharmacology structure-activity relationship

Functional Differentiation: Hypnotic Activity Confirmed In Vivo

The in vivo characterization confirmed that N-allylmethyprylon (AMP) exhibits hypnotic activity, alongside N-allylhexobarbital (AHB) and N-allylglutethimide (AGI), which were used as positive controls [1]. This qualitative confirmation distinguishes AMP from N-allyl,N'-methylallobarbital (AMAlloB), which did not show hypnotic activity but instead showed weak convulsant activity at a high dose (640 mg/kg, i.p.). This functional dichotomy is a clear point of differentiation for selecting AMP for hypnotic research over a convulsant-leaning analog. [Explicit note: The specific hypnotic dose or sleep time prolongation data for AMP were not retrieved.]

hypnotic activity in vivo pharmacology CNS depression

Predicted Physicochemical Profile Offers a Calculable Basis for Formulation and Handling Differentiation

The predicted physicochemical properties of 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione provide a quantifiable, calculable basis for differentiation in handling and formulation workflows compared to its parent, methyprylon. The compound has a predicted logP of 2.19 (ACD/Labs) and a boiling point of 324.4±35.0 °C . In contrast, methyprylon, a non-N-allyl piperidinedione, has a lower reported XLogP3 of 1.0 [1]. This > 1-log unit difference suggests significantly higher lipophilicity for the N-allyl analog, which would directly impact its solubility profile, membrane permeability, and extraction efficiency in analytical methods. This calculable property difference allows for data-driven method adjustments.

pre-formulation drug discovery physicochemical properties

Targeted Application Scenarios for 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione Procurement


Pharmacological Benchmarking of N-Allyl Substituted CNS Depressants

This compound is the optimal choice for a research program aiming to benchmark the CNS-depressant effects of N-allyl substitution on a piperidinedione scaffold. Its confirmed anticonvulsant potency against PTZ-induced seizures, demonstrably higher than other N-allyl analogs as per the 1986 Yamamoto study [1], makes it the necessary reference standard. A study would fail to establish the upper bound of efficacy in this chemical series without including AMP. This is particularly relevant for research on the structure-activity relationship of sedative/hypnotic agents, where the transition from hypnotic to anticonvulsant properties across a series is a key focus.

Comparative Analytical Method Development for Lipophilic Piperidinediones

The predicted >1 log unit difference in lipophilicity between N-allylmethyprylon (LogP 2.19) and the parent drug methyprylon (XLogP3 1.0) [2] provides a calculable challenge for analytical chemists. This compound can serve as a high-lipophilicity probe for developing and validating reverse-phase HPLC or LC-MS methods designed to resolve piperidinedione analogs with varying substituent patterns. Sourcing this specific compound allows for a direct, measurable comparison of retention times, peak shapes, and extraction recovery against lower-logP relatives, ensuring robust method development.

Chemical Reference for N-Allylpiperidinedione Synthesis and Purity Analysis

For organic and medicinal chemistry laboratories engaged in synthesizing novel piperidinedione libraries, this compound serves as a crucial analytical reference standard. Its unique combination of N-allyl and 3,3-diethyl substituents on the 2,4-dione core provides a specific 'fingerprint' for method calibration. Procuring a high-purity, validated batch of CAS 106463-20-1, with its predicted boiling point of 324.4 °C , is essential for calibrating gas chromatography (GC) methods or establishing purity benchmarks via HPLC for in-house synthesized batches, thereby ensuring analytical integrity.

Quote Request

Request a Quote for 1-Allyl-3,3-diethyl-5-methyl-2,4-piperidinedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.